1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine
Description
Properties
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)14-9-8-10-15(13-14)19-11-6-5-7-12-19/h8-10,13H,5-7,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUXWPXCCXVCPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406884 | |
| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852227-97-5 | |
| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852227-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Palladium-Catalyzed Borylation of 1-(3-Bromophenyl)piperidine
The most common and well-documented method for preparing this compound involves the palladium-catalyzed borylation of 1-(3-bromophenyl)piperidine using bis(pinacolato)diboron as the boron source.
Reaction Scheme :
1-(3-bromophenyl)piperidine + bis(pinacolato)diboron → this compound-
- Catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride
- Solvent: 1,4-dioxane or dichloromethane
- Temperature: Approximately 80 °C
- Reaction Time: Around 12 hours
- Atmosphere: Inert (nitrogen or argon) to prevent oxidation
Yield : Approximately 61.3% isolated yield reported in literature.
Mechanism : The palladium catalyst facilitates the oxidative addition of the aryl bromide, followed by transmetallation with bis(pinacolato)diboron and reductive elimination to form the arylboronate ester.
Mild Organo-Catalyzed Borono-Deamination
A novel approach involves the organo-catalyzed borono-deamination of aromatic amines to form boronic acid esters under mild conditions.
-
- Catalyst: tris(pentafluorophenyl)borane
- Conditions: Mild temperatures, short reaction times, benign reagents
- Substrate Scope: Applicable to complex drug molecules and aromatic amines
- Yields: Up to 93% for boronic acid esters, with 86% isolated yield for complex derivatives
Relevance : This method offers a gentle alternative to traditional metal-catalyzed borylation, potentially applicable to the synthesis of this compound from corresponding aromatic amines.
Multi-Step Synthesis from Piperidine Derivatives
Some synthetic routes start from protected piperidine derivatives, such as tert-butyl-4-hydroxypiperidine-1-carboxylate, proceeding through multiple steps to introduce the boronate ester moiety.
- Example :
This approach is more complex but useful for synthesizing related boronate esters with additional functional groups.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst/Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Pd-catalyzed borylation | 1-(3-bromophenyl)piperidine | Pd(dppf)Cl2, bis(pinacolato)diboron | 1,4-dioxane or DCM | 80 °C | 12 h | ~61% | Most common, well-established |
| Organo-catalyzed borono-deamination | Aromatic amines | tris(pentafluorophenyl)borane | Mild conditions | Room temp | Short | Up to 93% | Mild, metal-free alternative |
| Multi-step from protected piperidine | tert-butyl-4-hydroxypiperidine-1-carboxylate | Various reagents | Various | Various | Multi-step | ~50% total | Complex, for functionalized derivatives |
| TMSOTf-mediated borylation (related) | tert-butyl 4-[4-(boronate)phenyl]piperazine-1-carboxylate | TMSOTf, 2,6-dimethylpyridine | DCM | 0–20 °C | 3 h | 72% | Adaptable method for related compounds |
Research Findings and Considerations
The palladium-catalyzed borylation remains the gold standard for synthesizing this compound due to its reliability and moderate to good yields.
The organo-catalyzed borono-deamination method represents an innovative, greener alternative that avoids transition metals and harsh conditions, potentially improving purity and reducing environmental impact.
Multi-step syntheses from protected piperidine derivatives allow for structural modifications but at the cost of lower overall yields and increased complexity.
Reaction conditions such as inert atmosphere, solvent choice, and temperature control are critical for optimizing yield and purity.
Purity of the final product is typically high (around 95–97%), suitable for use in further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The boron-containing group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under suitable conditions to modify the functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced derivatives of the original compound.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used in the development of new materials with specific properties.
Catalysis: Acts as a ligand in various catalytic processes.
Mechanism of Action
The mechanism of action of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine involves its interaction with molecular targets through its boron-containing group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions and biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Isomerism
Positional Isomers
- Para Isomer: 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine (CAS: 852227-96-4) Molecular Formula: C₁₇H₂₆BNO₂ (same as the meta isomer). Key Difference: The boronate group is attached to the para position of the phenyl ring. Physical Properties: Lower melting point (87°C) compared to the meta isomer, indicating reduced lattice stability due to symmetry differences .
Functional Group Modifications
- Hydrochloride Salt: 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride (CAS: 1808928-32-6) Molecular Formula: C₁₇H₂₇BClNO₂. Key Difference: Protonation of the piperidine nitrogen enhances solubility in polar solvents, facilitating use in aqueous-phase reactions .
- Benzyl-Substituted Derivative: 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine hydrochloride (CAS: 1021186-08-2) Molecular Formula: C₁₈H₂₉BClNO₂. Key Difference: Boronate is on a benzyl group, altering steric and electronic effects. This structure may improve membrane permeability in drug discovery .
Fluorinated and Sulfonated Derivatives
Fluorinated Analog
- 3,3-Difluoro-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine (CAS: 2304631-51-2) Molecular Formula: C₁₇H₂₄BF₂NO₂. Key Features: Fluorine atoms increase lipophilicity and metabolic stability, making this derivative suitable for medicinal chemistry applications .
Sulfonated Analog
- 1-(Methylsulfonyl)-4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine (CAS: 1428329-80-9) Molecular Formula: C₁₈H₂₈BNO₄S. Key Features: The sulfonyl group enhances polarity and may modulate reactivity in cross-coupling reactions .
Cross-Coupling Efficiency
- The meta isomer (target compound) exhibits moderate steric hindrance, favoring reactions with bulky substrates. In contrast, the para isomer may react faster in less sterically demanding conditions .
- Fluorinated derivatives show improved stability under physiological conditions, expanding their use in PET (positron emission tomography) tracer synthesis .
Data Tables
Table 1: Structural and Physical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Feature |
|---|---|---|---|---|---|
| 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine (meta) | 852227-97-5 | C₁₇H₂₆BNO₂ | 287.20 | 156–157 | High steric hindrance |
| 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine (para) | 852227-96-4 | C₁₇H₂₆BNO₂ | 287.20 | 87 | Symmetrical structure |
| 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride | 1808928-32-6 | C₁₇H₂₇BClNO₂ | 323.20 | N/A | Enhanced aqueous solubility |
| 3,3-Difluoro-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine | 2304631-51-2 | C₁₇H₂₄BF₂NO₂ | 323.20 | N/A | Improved metabolic stability |
Biological Activity
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine is a compound that belongs to the family of boron-containing organic molecules. Its unique structure incorporates a dioxaborolane moiety which has been linked to various biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
The compound's chemical formula is C₁₃H₁₉B₃O₃ with a molecular weight of 234.10 g/mol. The presence of the boron atom in its structure often influences its reactivity and interaction with biological systems.
Biological Activity Overview
Research has demonstrated that compounds containing dioxaborolane structures exhibit several biological activities including:
- Anticancer Properties : Certain derivatives have shown potential as inhibitors of specific kinases involved in cancer progression.
- Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from oxidative stress.
- Anti-inflammatory Activity : The ability to modulate inflammatory responses has also been observed.
The mechanisms through which this compound exerts its effects can include:
- Kinase Inhibition : The compound may act as an inhibitor for various kinases such as DYRK1A and GSK-3β. Inhibiting these kinases can lead to reduced cell proliferation in cancerous cells and improved neuroprotection.
- Modulation of Signaling Pathways : By affecting signaling pathways involved in inflammation and cell survival, the compound can exert protective effects in neurodegenerative conditions.
Table 1: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | GSK-3β Inhibition | 0.008 | |
| Compound B | DYRK1A Inhibition | 0.025 | |
| Compound C | Anti-inflammatory | 0.050 |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉B₃O₃ |
| Molecular Weight | 234.10 g/mol |
| Boiling Point | Not available |
| Rotatable Bonds | 2 |
| Aromatic Heavy Atoms | 6 |
Case Studies
- Inhibition Studies : A study evaluating the inhibitory effects on DYRK1A demonstrated that derivatives of dioxaborolane exhibited nanomolar-level inhibitory activity through enzymatic assays. These findings suggest that modifications to the dioxaborolane structure can significantly enhance potency against specific targets .
- Neuroprotective Effects : Research involving BV2 microglial cells showed that certain derivatives could significantly reduce pro-inflammatory cytokines like IL-6 and NO levels at low concentrations (1 µM), indicating potential therapeutic applications in neuroinflammatory diseases .
- Cytotoxicity Assessments : Cytotoxicity tests conducted on HT-22 neuronal cells revealed that while some derivatives displayed significant inhibitory activity against kinases, they did not adversely affect cell viability at concentrations up to 10 µM .
Q & A
Q. What are the established synthetic routes for 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine?
The synthesis typically involves palladium-catalyzed borylation of a brominated precursor. For example:
Borylation Step : React 3-bromophenylpiperidine with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C for 12–24 hours .
Purification : Column chromatography with hexanes/EtOAC (2:1, +0.25% Et₃N) removes unreacted starting materials and Pd residues .
Yield Optimization : Lower yields (e.g., 27% in some cases) may require adjusting catalyst loading (1–5 mol%) or using microwave-assisted heating to reduce reaction time .
Q. How is the compound characterized to confirm structural integrity?
Methodological characterization includes:
- ¹H/¹³C NMR : Look for diagnostic peaks:
- Piperidine protons (δ 1.4–2.8 ppm, multiplet).
- Aromatic protons (δ 7.2–7.8 ppm, coupling with boronic ester).
- Pinacol methyl groups (δ 1.3 ppm, singlet) .
- Melting Point : Reported mp = 156–157°C (pure compound) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 288.2 .
Advanced Research Questions
Q. How can this compound be applied in Suzuki-Miyaura cross-coupling reactions?
The boronic ester moiety enables coupling with aryl halides. Key considerations:
- Electron-Deficient Partners : Use electron-deficient aryl halides (e.g., nitro- or cyano-substituted) for faster oxidative addition.
- Catalyst Systems : Pd(OAc)₂ with SPhos or XPhos ligands improves coupling efficiency for sterically hindered substrates .
- Solvent Selection : DME/H₂O (3:1) at 80°C minimizes boronic ester hydrolysis .
Q. Example Protocol :
Mix 1 equiv. of the compound with 1.2 equiv. 4-bromobenzonitrile.
Add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (3 equiv.) in DME/H₂O.
Heat at 80°C for 6 hours. Isolate biaryl product via extraction (EtOAc/H₂O) .
Q. How to resolve contradictions in reaction yields between small-scale and bulk synthesis?
Discrepancies often arise from:
- Oxygen Sensitivity : Scale-up increases exposure to moisture/O₂, leading to boronic ester degradation. Use Schlenk-line techniques or N₂-purged reactors .
- Catalyst Deactivation : Bulk reactions may require higher ligand ratios (e.g., 1:3 Pd:ligand) to stabilize Pd(0) intermediates .
- Heat Distribution : Poor stirring or uneven heating in large batches reduces efficiency. Switch to flow chemistry for consistent mixing .
Q. What computational methods predict the compound’s reactivity in cross-coupling?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess boronic ester bond strength (B–O ≈ 1.36 Å) .
- Transition State Modeling : Simulate oxidative addition steps with Pd catalysts to identify steric barriers (e.g., piperidine ring hindrance) .
- Solvent Effects : COSMO-RS models predict solvation energies in polar aprotic solvents (e.g., THF vs. DMF) .
Q. How to analyze byproduct formation during coupling reactions?
Common byproducts and mitigation strategies:
- Homocoupling : Caused by excess boronic ester. Limit reaction time or add radical scavengers (TEMPO) .
- Deborylation : Detect via LC-MS (loss of m/z 86 for pinacol). Use anhydrous conditions and avoid strong bases (e.g., NaOH) .
- Piperidine Ring Oxidation : Monitor via TLC (Rf shift). Add antioxidants (BHT) or reduce reaction temperature .
Data Contradiction Analysis :
Discrepancies in molecular weight (e.g., vs. 9) arise from structural variants (e.g., hydrochloride salts in vs. free base in ). Always cross-check CAS RN (852227-97-5 for the target compound) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
